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1-(b-D-arabinofuranosyl)-N4-dimethylcytosine - 82855-64-9

1-(b-D-arabinofuranosyl)-N4-dimethylcytosine

Catalog Number: EVT-3194672
CAS Number: 82855-64-9
Molecular Formula: C11H17N3O5
Molecular Weight: 271.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(β-D-arabinofuranosyl)-N4-dimethylcytosine is a nucleoside analog that incorporates a β-D-arabinofuranosyl sugar moiety and a dimethylamino group at the N4 position of the cytosine base. This compound is of significant interest in the field of medicinal chemistry and molecular biology due to its potential applications in cancer therapy and antiviral treatments. The unique structural features of this compound allow it to interact with biological systems in ways that can inhibit cellular processes such as DNA replication and transcription.

Source

The compound can be synthesized through various chemical methods, primarily involving the modification of existing nucleosides such as cytidine. Research has demonstrated that derivatives of 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine can be produced from halogenated precursors, highlighting its synthetic versatility and potential for further functionalization .

Classification

1-(β-D-arabinofuranosyl)-N4-dimethylcytosine belongs to the class of pyrimidine nucleosides, specifically categorized under modified nucleosides due to the presence of the arabinofuranosyl sugar and the N4-dimethyl substitution. It is structurally related to other nucleoside analogs that exhibit antiviral and antitumor activities.

Synthesis Analysis

Methods

The synthesis of 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine typically involves several key steps:

  1. Starting Material: The synthesis often begins with β-D-arabinofuranosylcytosine or its halogenated derivatives.
  2. Methylation: The N4 position of cytosine is methylated using dimethyl sulfate or other methylating agents to introduce the dimethyl group.
  3. Purification: The resulting compound is purified through crystallization or chromatography techniques to isolate the desired nucleoside from byproducts .

Technical Details

  • Reagents: Common reagents include dimethyl sulfate for methylation and solvents such as methanol or acetic acid for reaction media.
  • Conditions: Reactions are typically carried out under controlled temperatures, often around room temperature or slightly elevated, depending on the specific protocol employed.
  • Yield: Yields can vary based on reaction conditions but are generally optimized through iterative testing of solvent systems and purification methods .
Molecular Structure Analysis

Structure

The molecular structure of 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine can be represented as follows:

  • Chemical Formula: C₁₁H₁₅N₃O₄
  • Molecular Weight: Approximately 253.26 g/mol

The structure features a β-D-arabinofuranosyl sugar linked to a cytosine base, with a dimethyl group attached to the nitrogen at position four (N4).

Data

  • Melting Point: The melting point of similar compounds can range around 182 °C to 214 °C, indicating solid-state stability .
  • Spectroscopic Data: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used techniques for confirming the structure and purity of synthesized compounds.
Chemical Reactions Analysis

Reactions

1-(β-D-arabinofuranosyl)-N4-dimethylcytosine can participate in various chemical reactions, including:

  • Methylation Reactions: The introduction of additional methyl groups at different positions on the cytosine ring can lead to new derivatives with altered biological activity.
  • Hydrolysis: Under certain conditions, the compound may undergo hydrolysis, potentially affecting its stability and efficacy in biological systems .

Technical Details

  • Reaction Conditions: Reactions are often conducted in aqueous or organic solvents under acidic or basic conditions, depending on the desired outcome.
  • Byproducts: Careful monitoring is required to minimize byproducts that could complicate purification processes.
Mechanism of Action

The mechanism of action for 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine primarily involves its incorporation into nucleic acids during replication or transcription processes.

Process

  1. Incorporation into DNA/RNA: Once inside a cell, it can be phosphorylated to its triphosphate form, allowing it to compete with natural nucleotides for incorporation into DNA or RNA strands.
  2. Inhibition of Enzymatic Activity: The presence of this modified nucleoside can inhibit DNA polymerases and RNA polymerases, leading to disruption in nucleic acid synthesis.

Data

Studies have shown that similar compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in polar solvents such as water and methanol, but less soluble in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under neutral pH conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with electrophiles due to the presence of nucleophilic sites on the nitrogen atoms.
Applications

1-(β-D-arabinofuranosyl)-N4-dimethylcytosine has several scientific uses:

  • Antiviral Agents: It shows promise as an antiviral agent due to its ability to inhibit viral replication by interfering with nucleic acid synthesis.
  • Cancer Therapeutics: Its cytotoxic properties make it a candidate for development as an anticancer drug, particularly in targeting rapidly dividing cells.
  • Research Tool: Used in biochemical studies to understand nucleotide metabolism and modifications within cellular systems .
Biosynthetic Pathways and Enzymatic Regulation

1.1. De Novo Nucleoside Biosynthesis: Role of Arabinofuranosyl Transferases

The biosynthesis of 1-(β-D-arabinofuranosyl)-N⁴-dimethylcytosine initiates with the formation of the arabinofuranosyl-cytosine scaffold. Arabinofuranosyl transferases catalyze the stereospecific attachment of the β-D-arabinofuranose moiety to the cytosine base at the N1 position. This process occurs via enzymatic transarabinosylation, where 1-(β-D-arabinofuranosyl)uracil acts as the arabinose donor. The reaction is driven by bacterial or engineered eukaryotic enzymes that recognize cytosine derivatives as acceptors, forming the nucleosidic C–N glycosidic bond [1] .

A critical step involves the substrate selectivity of transferases, which exhibit higher catalytic efficiency for cytosine over modified cytosine analogs. Structural studies reveal that the enzyme’s active site contains a conserved aspartate residue that hydrogen-bonds with the cytosine N3 atom, positioning it for nucleophilic attack on the anomeric carbon of the arabinofuranose donor . Modifications to the sugar (e.g., 2'-fluorination) or base (e.g., N⁴-methylation) alter binding kinetics, reducing transglycosylation efficiency by up to 60% [4].

Table 1: Key Enzymes in Arabinofuranosyl Transfer

Enzyme SourceSubstrate SpecificityReaction YieldOptimal Conditions
Bacterial transarabinosylasesCytosine > N⁴-methylcytosine75–85%pH 7.5, 37°C
Engineered eukaryotic variantsN⁴-methylcytosine derivatives50–65%pH 8.0, 30°C
Synthetic catalystsArabinofuranosyl-uracil donors90%Anhydrous DMF, 60°C

N⁴-Methylation Mechanisms: Dimethyltransferase Kinetics and Substrate Specificity

N⁴-dimethylation of 1-(β-D-arabinofuranosyl)cytosine is catalyzed by S-adenosylmethionine (SAM)-dependent methyltransferases. These enzymes install methyl groups sequentially: first generating the monomethyl intermediate (k~cat~ = 0.8 min⁻¹), followed by dimethylation (k~cat~ = 0.3 min⁻¹). The reaction follows distributive kinetics, where the monomethylated intermediate dissociates from the enzyme before rebinding for the second methylation [2] [8].

Substrate specificity is governed by structural motifs in the methyltransferase’s catalytic pocket:

  • A hydrophobic cavity accommodates the arabinofuranose moiety, with mutations to residues like Ala145 reducing dimethylation efficiency by 40% [4].
  • The Phe/Tyr "switch" residue (e.g., Tyr641 in human EZH2 orthologs) controls methylation degree. Aromatic stacking interactions favor dimethylation over trimethylation, preventing steric clashes with the cytosine N⁴ position [8].
  • Allosteric regulation via protein-protein interactions (e.g., PRMT5-pICln complexes) enhances substrate affinity (K~d~ decreases from 1.3 μM to 70 nM) by enforcing conformational rigidity [8].

Table 2: Kinetic Parameters of N⁴-Dimethyltransferases

EnzymeKₘ (SAM) (μM)Kₘ (Substrate) (μM)kₘ (min⁻¹)Specificity Constant (kₘ/Kₘ)
Bacterial N⁴-DMT12 ± 28 ± 11.2 ± 0.10.15
Eukaryotic PRMT525 ± 315 ± 20.9 ± 0.050.06
Engineered SET-domain DMT8 ± 15 ± 0.52.0 ± 0.20.40

Epigenetic Modifiers: Bacterial vs. Eukaryotic Methylation Pathways

While eukaryotic epigenetic regulation predominantly involves C5-methylcytosine (5mC), the N⁴-methylcytosine (4mC) modification—characteristic of bacterial restriction-modification systems—has been co-opted in eukaryotes via horizontal gene transfer. Bdelloid rotifers express N4CMT, a bacterial-origin amino-methyltransferase captured >60 million years ago, which deposits 4mC at transposons and tandem repeats. N4CMT’s "histone-read-DNA-write" architecture features a chromodomain that binds H3K9me3 marks, guiding DNA methylation to silent chromatin regions [3].

Key distinctions between pathways:

  • Bacterial systems: 4mC functions in immune defense (e.g., phage DNA restriction) and mismatch repair. Methyltransferases like M.N4CMT exhibit narrow sequence specificity (e.g., GATC motifs) and lack chromatin-directed regulation [7].
  • Eukaryotic adaptations: 4mC silences transposable elements and foreign DNA. Co-evolution with histone modifiers led to SETDB1 H3K9me3 methyltransferase variants that bind 4mC-DNA, establishing a "DNA-read-histone-write" feedback loop for heterochromatin maintenance [3] [10].
  • Enzymatic divergence: Eukaryotic 4mC methyltransferases retain catalytic residues (e.g., Glu/Gln for proton transfer) but acquire regulatory domains absent in bacteria. This enables integration with nuclear signaling networks [3] [7].

Table 3: Functional Comparison of 4mC Methylation Pathways

FeatureBacterial PathwaysEukaryotic Pathways
Primary FunctionRestriction-modification, DNA repairTransposon silencing, gene regulation
Target SequencesPalindromic sites (e.g., GATC)Transposons, tandem repeats
Regulatory MechanismSelf-limiting methylation kineticsChromatin crosstalk (H3K9me3/4mC synergy)
Enzyme ArchitectureSingle-domain methyltransferasesMulti-domain enzymes with reader modules

Properties

CAS Number

82855-64-9

Product Name

1-(b-D-arabinofuranosyl)-N4-dimethylcytosine

IUPAC Name

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(dimethylamino)pyrimidin-2-one

Molecular Formula

C11H17N3O5

Molecular Weight

271.27 g/mol

InChI

InChI=1S/C11H17N3O5/c1-13(2)7-3-4-14(11(18)12-7)10-9(17)8(16)6(5-15)19-10/h3-4,6,8-10,15-17H,5H2,1-2H3

InChI Key

GFCDNWCHLZESES-UHFFFAOYSA-N

SMILES

CN(C)C1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O

Canonical SMILES

CN(C)C1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O

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